REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14]>>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[NH:10][C:13](=[O:14])[NH:11][C:6]=2[CH:5]=1)=[O:12]
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Name
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Quantity
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1.251 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)N)N)=O
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Name
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Quantity
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2.128 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC(=O)C1=CC2=C(NC(N2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |